N-(2-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-13-6-8-14(9-7-13)16-10-11-18-23-24-20(26(18)25-16)28-12-19(27)22-17-5-3-2-4-15(17)21/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYZJPWUKMMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a triazole ring and a pyridazine moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research has shown that compounds containing triazole and pyridazine structures exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been reported to possess antibacterial and antifungal activities. The compound may similarly demonstrate efficacy against various pathogens due to the presence of these pharmacophores.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 25 |
| Compound B | Escherichia coli | 50 |
| This compound | TBD |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro studies have indicated that certain triazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the micromolar range against colon and breast cancer cell lines.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound C | HCT-116 (Colon) | 6.2 |
| Compound D | T47D (Breast) | 27.3 |
| This compound | TBD |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in pathogen survival and cancer cell proliferation.
- Interaction with DNA : Some triazole derivatives can intercalate into DNA or inhibit topoisomerases, leading to cell death.
- Induction of Apoptosis : Certain derivatives promote apoptosis in cancer cells through the activation of caspases.
Case Studies
Several studies have investigated the biological activity of triazole and pyridazine derivatives:
- A study performed by Nagavelli et al. found that a series of triazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria with MIC values ranging from 25 to 100 μg/mL .
- Another investigation demonstrated that specific triazole-thione compounds showed promising anticancer effects against various human cancer cell lines with IC50 values indicating potent cytotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The compound’s [1,2,4]triazolo[4,3-b]pyridazine core is shared with several analogs, but substituent variations critically differentiate its properties:
Key Observations :
- Acetamide Modifications : The thioether linkage in the target compound may resist oxidative metabolism better than sulfonamide () or oxygen-based ethers ().
- Fluorine Effects: The 2-fluorophenyl group in the target provides electron-withdrawing effects, which could improve binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs .
Physicochemical and Pharmacokinetic Properties
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
